molecular formula C24H34O3 B14018249 3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane CAS No. 37003-19-3

3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane

Cat. No.: B14018249
CAS No.: 37003-19-3
M. Wt: 370.5 g/mol
InChI Key: WGBUGNRGCZHCSG-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- is a complex organic compound characterized by its bicyclic structure and the presence of methoxyphenyl and oxymethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the methoxyphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where the bicyclic core is alkylated with a methoxyphenyl derivative.

    Addition of oxymethylene groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxymethylene groups, where nucleophiles like halides or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: The methoxyphenyl group can interact with specific receptors, modulating their activity.

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: It can influence signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane,2,2-[[(4-methoxyphenyl)methylene]bis(oxymethylene)]bis- can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.

    Methoxyphenyl compounds: Compounds with methoxyphenyl groups exhibit similar aromatic properties but may differ in their overall structure and reactivity.

    Oxymethylene compounds:

Properties

CAS No.

37003-19-3

Molecular Formula

C24H34O3

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[2-bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane

InChI

InChI=1S/C24H34O3/c1-25-23-8-6-18(7-9-23)24(26-14-21-12-16-2-4-19(21)10-16)27-15-22-13-17-3-5-20(22)11-17/h6-9,16-17,19-22,24H,2-5,10-15H2,1H3

InChI Key

WGBUGNRGCZHCSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(OCC2CC3CCC2C3)OCC4CC5CCC4C5

Origin of Product

United States

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